An In-depth Technical Guide to DL-3-Indolylglycine: Chemical Structure, Properties, and Biological Activity
An In-depth Technical Guide to DL-3-Indolylglycine: Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
DL-3-Indolylglycine is an unnatural, non-proteinogenic amino acid structurally analogous to the essential amino acid L-tryptophan. This structural similarity forms the basis of its biological activity, primarily as a competitive antagonist of tryptophan. Its indole moiety also suggests potential interactions with auxin signaling pathways in plants. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and known biological activities of DL-3-Indolylglycine, intended to serve as a foundational resource for researchers in drug development, biochemistry, and plant sciences.
Chemical Structure and Identification
DL-3-Indolylglycine, also known as 2-amino-2-(1H-indol-3-yl)acetic acid, is a racemic mixture of the D- and L-enantiomers of 3-indolylglycine. The core structure consists of a glycine molecule where one of the alpha-hydrogens is substituted with an indole ring at the 3-position.
Chemical Structure:
Caption: 2D representation of the chemical structure of DL-3-Indolylglycine.
Table 1: Chemical Identification
| Identifier | Value |
| IUPAC Name | 2-amino-2-(1H-indol-3-yl)acetic acid[1] |
| Synonyms | DL-3-Indolylglycine, 2-(Indole-3-yl)glycine, α-Amino-1H-indole-3-acetic acid[1] |
| CAS Number | 6747-15-5[2] |
| Molecular Formula | C₁₀H₁₀N₂O₂[2] |
| Molecular Weight | 190.20 g/mol [2] |
| SMILES | C1=CC=C2C(=C1)C(=CN2)C(C(=O)O)N[1] |
Physicochemical Properties
Experimentally determined physicochemical data for DL-3-Indolylglycine is not extensively available in the public domain. The following table summarizes the available information and highlights data that is yet to be reported.
Table 2: Physicochemical Properties
| Property | Value | Notes |
| Appearance | White to off-white solid[2] | |
| Melting Point | Data not available | |
| pKa | Data not available | Expected to have at least two pKa values for the carboxylic acid and amino groups. |
| Solubility | Water: 4.63 mg/mL (24.34 mM)[2] | Requires sonication, warming, and pH adjustment to 2 with HCl and heating to 60°C for dissolution in water[2]. |
| Storage | 4°C, sealed from moisture and light[2] |
Spectral Data:
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¹H NMR: Expected signals would include aromatic protons of the indole ring, a singlet for the indole N-H proton, and signals for the α-proton and the amine protons of the glycine portion.
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¹³C NMR: Aromatic carbons of the indole ring, the α-carbon, and the carbonyl carbon of the carboxylic acid would be expected to give distinct signals.
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IR Spectroscopy: Characteristic peaks would be expected for N-H stretching (indole and amine), O-H stretching (carboxylic acid), C=O stretching (carboxylic acid), and aromatic C-H and C=C stretching.
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Mass Spectrometry: The molecular ion peak [M]+ would be expected at m/z 190.20.
Synthesis
A specific, detailed protocol for the synthesis of DL-3-Indolylglycine is not widely published. However, general methods for the synthesis of 3-indolylglycine derivatives can be adapted. A promising approach is the one-pot, three-component aza-Friedel-Crafts reaction.
Experimental Protocol: General Aza-Friedel-Crafts Synthesis of 3-Indolylglycines
This protocol is adapted from methodologies for the synthesis of related 3-indolylglycine derivatives and may require optimization for DL-3-Indolylglycine.
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Reaction Setup: In a suitable reaction vessel, combine indole (1.0 mmol), an aldehyde (e.g., glyoxylic acid, 1.2 mmol), and an amine source (e.g., ammonia or a protected amine, 1.2 mmol) in a suitable solvent (e.g., water).
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Reaction Conditions: The reaction may be facilitated by a surfactant such as sodium dodecyl sulfate (SDS) and heating (e.g., 50°C). The reaction progress should be monitored by an appropriate technique like Thin Layer Chromatography (TLC).
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Workup and Purification: Upon completion, the reaction mixture is typically extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are then dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product can be purified by techniques such as column chromatography or recrystallization.
Caption: General workflow for the synthesis of 3-indolylglycines.
Biological Activity and Mechanism of Action
The biological effects of DL-3-Indolylglycine stem from its structural similarity to L-tryptophan, positioning it as a competitive antagonist in various biological systems.
Tryptophan Antagonism
As a tryptophan analog, DL-3-Indolylglycine can compete with tryptophan for the active sites of enzymes involved in its metabolism. This can disrupt downstream pathways that rely on tryptophan as a precursor.
Mechanism of Tryptophan Antagonism:
DL-3-Indolylglycine can potentially inhibit enzymes such as tryptophan synthase, which is responsible for the final step in tryptophan biosynthesis. By binding to the active site, it can prevent the synthesis of endogenous tryptophan.
Caption: Competitive inhibition of tryptophan-metabolizing enzymes.
Experimental Protocol: Tryptophan Antagonism Assay (General)
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Culture Preparation: Prepare a liquid culture of a bacterial strain that requires tryptophan for growth (an auxotroph).
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Assay Setup: In a 96-well plate, add a minimal medium lacking tryptophan.
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Addition of Compounds: To different wells, add:
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A limiting concentration of L-tryptophan (to support minimal growth).
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The limiting concentration of L-tryptophan plus varying concentrations of DL-3-Indolylglycine.
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Controls with no L-tryptophan and with DL-3-Indolylglycine alone.
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Inoculation and Incubation: Inoculate all wells with the tryptophan-auxotrophic bacteria and incubate at an appropriate temperature.
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Measurement: Measure bacterial growth over time by monitoring the optical density at 600 nm (OD₆₀₀). Inhibition of growth in the presence of DL-3-Indolylglycine would indicate tryptophan antagonism.
Interference with Auxin Signaling
The indole structure of DL-3-Indolylglycine is similar to that of the plant hormone auxin (indole-3-acetic acid, IAA). This suggests that it may act as an auxin antagonist, interfering with auxin signaling pathways that are crucial for plant growth and development.
Potential Mechanism of Auxin Antagonism:
Auxin perception in plants is mediated by the TIR1/AFB family of F-box proteins. Auxin acts as a "molecular glue" to promote the interaction between TIR1/AFB and Aux/IAA transcriptional repressors, leading to the degradation of the repressors and the activation of auxin-responsive genes. Indole-containing compounds can interfere with this process. While not definitively shown for DL-3-Indolylglycine, it is plausible that it could compete with IAA for binding to the TIR1 receptor, thereby inhibiting the degradation of Aux/IAA proteins and repressing auxin-mediated gene expression.
Caption: Hypothesized competitive inhibition of the TIR1 auxin receptor.
Experimental Protocol: Root Elongation Assay for Auxin Activity
This is a classic and straightforward assay to assess auxin or anti-auxin effects.
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Seedling Preparation: Germinate and grow seedlings (e.g., Arabidopsis thaliana) on a vertical agar plate with a suitable growth medium.
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Treatment: Prepare agar plates containing a range of concentrations of DL-3-Indolylglycine. As controls, use plates with no added compounds and plates with a known auxin (e.g., IAA) and a known auxin antagonist.
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Transfer and Growth: Transfer seedlings of a consistent age and root length to the treatment and control plates.
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Measurement: Mark the position of the root tip at the time of transfer. After a set period of growth (e.g., 24-48 hours), measure the new root growth from the initial mark.
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Analysis: Compare the root elongation in the presence of DL-3-Indolylglycine to the controls. Inhibition of root elongation would be consistent with anti-auxin activity.
Applications in Research and Drug Development
The unique properties of DL-3-Indolylglycine make it a valuable tool in several research areas:
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Protein Engineering and Design: As an unnatural amino acid, it can be incorporated into peptides and proteins to study protein structure and function, or to create novel proteins with altered properties[2].
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Drug Discovery: Its role as a tryptophan antagonist makes it a lead compound for the development of antimicrobial or anticancer agents that target tryptophan metabolism in pathogens or cancer cells.
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Agricultural Research: Its potential as an auxin antagonist could be explored for the development of novel herbicides or plant growth regulators.
Conclusion
DL-3-Indolylglycine is a molecule with significant potential in biochemical and agricultural research. Its structural analogy to tryptophan and auxin provides clear avenues for its biological activity. However, a comprehensive understanding of its properties and mechanisms of action is currently limited by the lack of detailed experimental data for the compound itself. Further research to elucidate its precise physicochemical properties, develop specific and efficient synthesis protocols, and to perform detailed biological assays is crucial to fully unlock its potential in drug development and other applications. This guide serves as a starting point for researchers interested in exploring the multifaceted nature of DL-3-Indolylglycine.
